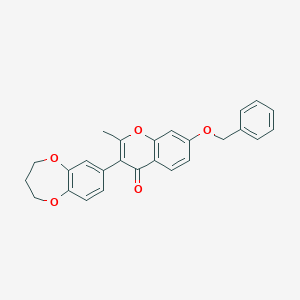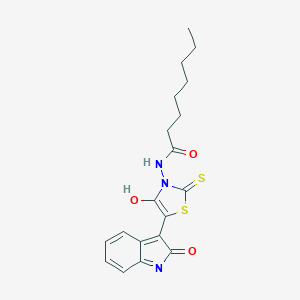
(Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)octanamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an indolinone moiety and a thioxothiazolidinone ring. These structural features contribute to its potential biological activities, making it a subject of various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)octanamide typically involves multiple steps. One common synthetic route includes the condensation of 2-oxoindoline-3-carbaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate is then cyclized to produce the thioxothiazolidinone ring. Finally, the octanamide group is introduced through an amidation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Industrial production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)octanamide is studied for its potential as a building block for more complex molecules.
Biology
Biologically, this compound has shown promise in various assays. It has been investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase, which is involved in various physiological processes . Additionally, its structural features suggest potential interactions with other biological targets, making it a candidate for further biological studies.
Medicine
In the medical field, this compound has been explored for its anticancer properties. Studies have shown that it can inhibit the proliferation of certain cancer cell lines, indicating its potential as a therapeutic agent . Further research is needed to fully understand its mechanism of action and therapeutic potential.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or as a precursor for other bioactive molecules. Its synthesis and modification can lead to the discovery of new drugs or industrial chemicals with valuable properties.
Mechanism of Action
The mechanism of action of (Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)octanamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function . This inhibition can disrupt various physiological processes, leading to potential therapeutic effects. Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)octanamide include other indolinone derivatives and thioxothiazolidinone-based molecules. Examples include:
- (Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzenesulfonamide
- (Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanamide
Uniqueness
What sets this compound apart is its specific combination of structural features. The presence of both the indolinone and thioxothiazolidinone moieties, along with the octanamide group, contributes to its unique biological activities and potential applications. This distinct structure allows for a range of chemical modifications and interactions with various biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]octanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-2-3-4-5-6-11-14(23)21-22-18(25)16(27-19(22)26)15-12-9-7-8-10-13(12)20-17(15)24/h7-10,25H,2-6,11H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJILOWFGAWOPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
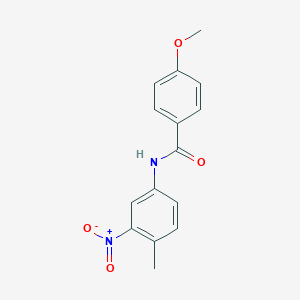

![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-2-methylpiperidine](/img/structure/B382163.png)
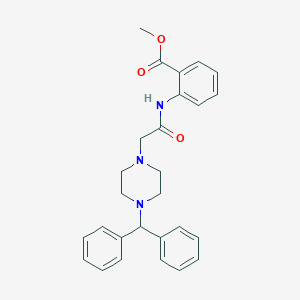
![2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B382166.png)
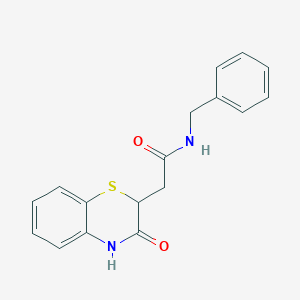
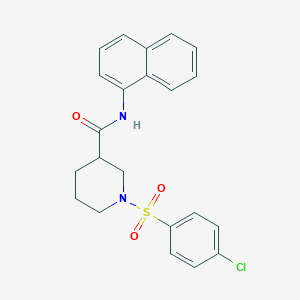
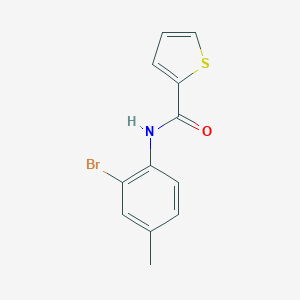
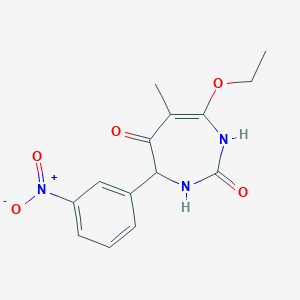
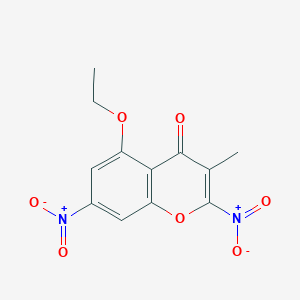
![4-[3,5-bisnitro-4-(4-methyl-1-piperazinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B382178.png)
![4-oxo-3-phenoxy-4H-chromen-7-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B382181.png)
![1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382182.png)
